5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine
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Overview
Description
5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The trifluoromethoxy group is particularly valued for its electron-withdrawing properties, which can enhance the metabolic stability and lipophilicity of molecules, making them more effective in biological systems .
Scientific Research Applications
5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine has a wide range of scientific research applications, including:
Biology: Its unique properties make it useful in the study of biological systems, where it can be used to probe the effects of trifluoromethoxy substitution on biological activity.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine typically involves the introduction of the trifluoromethoxy group into the indazole framework. One common method involves the use of trifluoromethoxylation reagents, which can be prepared through various routes. For example, trifluoromethyl ethers can be synthesized by treating β-hydroxypropionic acid derivatives with sodium hydride, carbon disulfide, and methyl iodide, followed by chlorination with elemental chlorine .
Industrial Production Methods
Industrial production methods for compounds containing the trifluoromethoxy group often involve scalable and operationally simple protocols. These methods typically focus on the regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines under mild reaction conditions . The resulting trifluoromethoxylated products can be further elaborated through amidation and palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include antimony trifluoride, hydrogen fluoride, and antimony pentachloride as catalysts . The conditions for these reactions often involve mild temperatures and pressures to ensure the stability of the trifluoromethoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine include other trifluoromethoxy-containing molecules, such as trifluoromethyl ethers and trifluoromethylated pyridines and pyrimidines .
Uniqueness
What sets this compound apart from similar compounds is its specific indazole framework combined with the trifluoromethoxy group. This unique structure imparts distinct electronic and steric properties, making it particularly valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(trifluoromethoxy)-3a,7a-dihydro-1H-indazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3,5-6,13H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACJLLSGWRTESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2C1NN=C2N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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